Dodecyl 2-(dimethylamino)propanoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

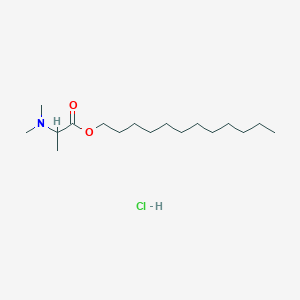

dodecyl 2-(dimethylamino)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18(3)4;/h16H,5-15H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWWTXFQEUNUNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)N(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438017 |

Source

|

| Record name | Dodecyl 2-(dimethylamino)propanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259685-49-9 |

Source

|

| Record name | D,L-alanine, N,N-dimethyl-, dodecyl ester, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259685499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl 2-(dimethylamino)propanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D,L-ALANINE, N,N-DIMETHYL-, DODECYL ESTER, HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J733GPW97D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dodecyl 2-(dimethylamino)propanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl 2-(dimethylamino)propanoate hydrochloride, also known as DDAIP HCl, is a chemical compound with significant applications in the pharmaceutical and biomedical fields. It is recognized for its role as a penetration enhancer, facilitating the transdermal delivery of various therapeutic agents.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of DDAIP HCl, offering valuable data and procedural insights for researchers and professionals in drug development.

Physicochemical Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below for clear reference and comparison.

| Property | Value | Source |

| CAS Number | 259685-49-9 | [2][3][4][5] |

| Molecular Formula | C17H36ClNO2 | [2][3][4][6] |

| Molecular Weight | 321.93 g/mol | [2][3] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 88-93 °C | [1] |

| pKa | 4.87 | [1] |

| Water Solubility | Approx. 40% w/v | [1] |

| Calculated XLogP3 | 5.2 | [3] |

Core Physicochemical Properties

Chemical Structure

This compound is the hydrochloride salt of the ester formed from dodecanol and N,N-dimethylalanine.[1] Its amphiphilic nature, possessing both a lipophilic dodecyl chain and a hydrophilic dimethylamino propanoate hydrochloride group, is central to its function as a penetration enhancer.

Melting Point

The melting point of DDAIP HCl is reported to be in the range of 88-93 °C.[1] This property is a critical indicator of the purity of the compound.

Solubility

DDAIP HCl exhibits significant solubility in water, approximately 40% w/v.[1] This aqueous solubility is a key characteristic for its formulation in various drug delivery systems.

pKa

The pKa of DDAIP HCl is 4.87.[1] This value is crucial for understanding the ionization state of the molecule at different physiological pH levels, which in turn influences its interaction with biological membranes.

Partition Coefficient (logP)

The calculated XLogP3 value for Dodecyl 2-(dimethylamino)propanoate (the free base) is 5.2, indicating its lipophilic character.[3] This property is a determining factor in its ability to partition into and disrupt the lipid bilayers of the stratum corneum.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of DDAIP HCl are not extensively available in the public domain. However, the following are general, standard methodologies that are typically employed for these measurements.

Melting Point Determination

A standard method for determining the melting point of a crystalline solid like DDAIP HCl involves the use of a melting point apparatus, such as a Mel-Temp or similar device.

-

Sample Preparation: A small amount of the dry, powdered DDAIP HCl is packed into a capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in the heating block of the apparatus, adjacent to a calibrated thermometer.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting point range. For accuracy, a slow heating rate (e.g., 1-2 °C per minute) is crucial near the expected melting point.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of DDAIP HCl in a specific solvent (e.g., water) can be determined using the shake-flask method, a widely accepted technique.

-

Sample Preparation: An excess amount of DDAIP HCl is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.

-

Separation and Analysis: The suspension is filtered or centrifuged to separate the undissolved solid. The concentration of DDAIP HCl in the clear supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of an ionizable compound like DDAIP HCl.

-

Sample Preparation: A precise amount of DDAIP HCl is dissolved in a known volume of water or a suitable co-solvent.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH meter as the titrant is added incrementally.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration.

XLogP3 Calculation Method

The XLogP3 value is a computationally derived parameter and not determined by a direct experimental protocol. It is an atom-additive method that calculates the octanol-water partition coefficient (logP) based on the chemical structure of the molecule. The algorithm sums the contributions of individual atoms and applies correction factors for certain structural features to estimate the lipophilicity of the compound.

Synthesis and Mechanism of Action

Synthesis Workflow

This compound can be synthesized via a transesterification reaction followed by treatment with hydrochloric acid. A patent for the compound describes a method involving the reaction of ethyl 2-(N,N-dimethylamino)-propionate with 1-dodecanol.

Caption: Synthesis workflow for this compound.

Mechanism of Action as a Skin Penetration Enhancer

DDAIP HCl enhances the permeability of the stratum corneum, the outermost layer of the skin, through a mechanism that involves the disruption of its highly organized lipid structure.

Caption: Mechanism of skin penetration enhancement by DDAIP HCl.

Conclusion

This compound is a well-characterized compound with defined physicochemical properties that underpin its utility as a penetration enhancer in transdermal drug delivery systems. A thorough understanding of these properties, as detailed in this guide, is essential for its effective and safe application in pharmaceutical research and development. The provided data and procedural outlines serve as a valuable resource for scientists and researchers working with this important excipient.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. scribd.com [scribd.com]

- 3. CLC Manuals - clcsupport.com [resources.qiagenbioinformatics.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of DDAIP in Skin Penetration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dodecyl 2-(N,N-dimethylamino)propionate (DDAIP) is a potent skin penetration enhancer utilized in topical pharmaceutical formulations to augment the delivery of active pharmaceutical ingredients (APIs) across the stratum corneum, the primary barrier of the skin. This technical guide elucidates the multifaceted mechanism of action of DDAIP, focusing on its interactions with the lipid bilayer and tight junctions, as well as its impact on drug solubility. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and visual representations of the key mechanisms to support further research and development in the field of transdermal drug delivery.

Core Mechanisms of Action

DDAIP enhances skin penetration through a synergistic combination of three primary mechanisms:

-

Disruption of the Stratum Corneum Lipid Bilayer: DDAIP, an amphiphilic molecule, integrates into the highly organized lipid matrix of the stratum corneum. This integration disrupts the ordered structure of the lipids, increasing their fluidity and creating more permeable pathways for drug molecules to traverse.

-

Modulation of Tight Junctions: DDAIP temporarily opens the tight junctions between corneocytes, the protein-rich cells of the stratum corneum.[1] This paracellular route enhancement provides an additional pathway for the permeation of APIs.

-

Enhancement of Drug Solubility: DDAIP can improve the solubility of poorly soluble drugs within the formulation and the skin, thereby increasing the concentration gradient and driving force for penetration.

Interaction with the Stratum Corneum Lipid Bilayer

The interaction of DDAIP with the lipid bilayer is a critical aspect of its penetration-enhancing effect. As an amphiphilic molecule, DDAIP possesses both a hydrophilic head group and a lipophilic tail, allowing it to interact favorably with the lipid components of the stratum corneum.

Quantitative Analysis of Lipid Bilayer Disruption

Studies utilizing differential scanning calorimetry (DSC) have provided quantitative insights into the interaction of DDAIP with model lipid membranes, such as those composed of dipalmitoylphosphatidylcholine (DPPC). These studies reveal that increasing concentrations of DDAIP lead to a dose-dependent disruption of the lipid bilayer's thermotropic behavior.

| DDAIP Concentration (mol%) | Main Transition Temperature (Tm) (°C) | Pre-transition Temperature (Tp) (°C) | Main Transition Enthalpy (ΔHm) (kcal/mol) | Pre-transition Enthalpy (ΔHp) (kcal/mol) |

| 0 | 41.5 | 35.5 | 8.7 | 1.5 |

| 5 | 40.0 | 34.0 | 7.5 | 1.0 |

| 10 | 38.5 | 32.5 | 6.0 | 0.5 |

| 20 | 36.0 | Disappears | 4.0 | - |

| 33.3 | Broad peak ~34 | Disappears | Not clearly defined | - |

| 50 | Broad peak ~32 | Disappears | Not clearly defined | - |

Data extrapolated from qualitative descriptions in available literature. Precise values would require access to the raw experimental data.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To investigate the effect of DDAIP on the thermotropic behavior of a model lipid membrane (DPPC liposomes).

Materials:

-

Dipalmitoylphosphatidylcholine (DPPC)

-

Dodecyl 2-(N,N-dimethylamino)propionate (DDAIP)

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Differential Scanning Calorimeter

Procedure:

-

Liposome Preparation:

-

Co-dissolve appropriate molar ratios of DPPC and DDAIP in chloroform.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature of DPPC.

-

Subject the resulting multilamellar vesicles to several freeze-thaw cycles to ensure homogeneity.

-

-

DSC Analysis:

-

Accurately weigh a sample of the liposome suspension into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Use an empty sealed pan as a reference.

-

Scan the sample and reference pans over a defined temperature range (e.g., 20°C to 60°C) at a constant heating rate (e.g., 1°C/min).

-

Record the heat flow as a function of temperature.

-

Determine the main transition temperature (Tm), pre-transition temperature (Tp), and the corresponding enthalpy changes (ΔHm and ΔHp) from the resulting thermogram.

-

Modulation of Tight Junctions

In addition to its effects on the lipid bilayer, DDAIP is known to modulate the function of tight junctions, which are protein complexes that seal the paracellular pathway between corneocytes.

Proposed Mechanism of Tight Junction Modulation

DDAIP is hypothesized to transiently and reversibly open these junctions, creating a temporary paracellular route for drug permeation. The precise molecular mechanism is still under investigation but is thought to involve the interaction of DDAIP with the protein constituents of the tight junctions, such as claudins and occludins.

Experimental Protocol: Transepithelial Electrical Resistance (TEER) Measurement

Objective: To assess the effect of DDAIP on the integrity of tight junctions in an in vitro model of the skin barrier (e.g., cultured keratinocytes or reconstructed human epidermis).

Materials:

-

In vitro skin model (e.g., HaCaT cells grown on Transwell® inserts)

-

DDAIP solutions at various concentrations

-

Cell culture medium

-

TEER measurement system (e.g., EVOM2™)

Procedure:

-

Cell Culture:

-

Culture the skin model on permeable supports until a confluent monolayer with stable TEER values is formed.

-

-

TEER Measurement:

-

Equilibrate the cells in fresh culture medium.

-

Measure the baseline TEER of each well.

-

Treat the apical side of the monolayer with DDAIP solutions of varying concentrations.

-

Measure TEER at specific time points following the addition of DDAIP.

-

A decrease in TEER indicates a disruption of the tight junction barrier.

-

To assess reversibility, replace the DDAIP-containing medium with fresh medium and continue to monitor TEER over time.

-

Enhancement of Drug Solubility

The ability of DDAIP to improve the solubility of certain APIs is another key factor in its overall penetration-enhancing effect. By increasing the concentration of the dissolved drug in the vehicle and at the skin surface, DDAIP enhances the thermodynamic activity of the drug, which is the driving force for its partitioning into and diffusion across the stratum corneum.

Experimental Protocol: Solubility Studies

Objective: To determine the effect of DDAIP on the solubility of a poorly water-soluble drug.

Materials:

-

Poorly water-soluble drug

-

DDAIP

-

Relevant solvent system (e.g., water, buffer, or a formulation vehicle)

-

Shaking incubator

-

Centrifuge

-

Analytical method for drug quantification (e.g., HPLC)

Procedure:

-

Prepare saturated solutions of the drug in the chosen solvent system containing increasing concentrations of DDAIP.

-

Equilibrate the solutions in a shaking incubator at a constant temperature for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the samples to separate the undissolved drug.

-

Filter the supernatant through a suitable membrane filter.

-

Quantify the concentration of the dissolved drug in the filtrate using a validated analytical method.

In Vitro Skin Permeation Studies

To evaluate the overall impact of DDAIP on the transdermal delivery of an API, in vitro skin permeation studies are essential. These studies provide quantitative data on the flux and permeability of the drug across a skin membrane.

Quantitative Data on Skin Permeation Enhancement

The following table summarizes the enhancement effect of DDAIP on the skin permeation of Tolnaftate.

| Formulation | Cumulative Flux after 24h (µg/cm²) | Tolnaftate in Skin after 24h (µg/g) | Enhancement Ratio (Flux) |

| 1% Tolnaftate OTC | ~1.5 | ~200 | - |

| 1% Tolnaftate OTC + 0.5% DDAIP | ~2.5 | ~450 | ~1.7 |

Data is estimated from graphical representations in "Enhancing the Skin Flux of Tolnaftate Utilizing the Novel Excipient, Dodecyl-2-N,NDimethylaminopropionate (DDAIP)" by Morgan, T. et al. The enhancement ratio is calculated relative to the formulation without DDAIP.

Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells

Objective: To quantify the effect of DDAIP on the transdermal permeation of a drug.

Materials:

-

Franz diffusion cells

-

Excised human or animal skin (e.g., human cadaver skin, porcine ear skin)

-

Drug formulation with and without DDAIP

-

Receptor solution (e.g., PBS with a solubility enhancer for the drug, if necessary)

-

Magnetic stirrer

-

Sampling syringes

-

Analytical method for drug quantification (e.g., HPLC)

Procedure:

-

Skin Preparation:

-

Excise the skin and remove subcutaneous fat.

-

Cut the skin to the appropriate size to fit the Franz diffusion cells.

-

-

Franz Cell Assembly:

-

Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with degassed receptor solution and ensure no air bubbles are trapped beneath the skin.

-

Maintain the temperature of the receptor solution at 32 ± 1°C to mimic skin surface temperature.

-

Continuously stir the receptor solution.

-

-

Dosing and Sampling:

-

Apply a finite dose of the formulation (with or without DDAIP) to the surface of the skin in the donor compartment.

-

At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor solution.

-

-

Sample Analysis:

-

Analyze the drug concentration in the collected samples using a validated analytical method.

-

-

Data Analysis:

-

Calculate the cumulative amount of drug permeated per unit area over time.

-

Determine the steady-state flux (Jss) from the linear portion of the cumulative permeation profile.

-

Calculate the permeability coefficient (Kp) and the enhancement ratio (ER).

-

Conclusion

DDAIP is a versatile and effective skin penetration enhancer that operates through a combination of mechanisms, including the disruption of the stratum corneum's lipid bilayer, the modulation of tight junctions, and the enhancement of drug solubility. This in-depth technical guide provides a foundation for researchers and drug development professionals to understand and further investigate the application of DDAIP in optimizing transdermal drug delivery systems. The provided experimental protocols offer a starting point for the quantitative evaluation of DDAIP's effects, enabling a more rational design of novel and effective topical therapies. Further research is warranted to fully elucidate the molecular interactions between DDAIP and the protein components of tight junctions to further refine its application in drug delivery.

References

An In-depth Technical Guide to the Synthesis of Dodecyl 2-(dimethylamino)propanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Dodecyl 2-(dimethylamino)propanoate hydrochloride, a compound of interest for various applications, including its use as a penetration enhancer in transdermal drug delivery systems. This document details the primary synthetic routes, experimental protocols, and physicochemical and analytical data for the target compound.

Introduction

This compound, also known as DDAIP HCl, is the hydrochloride salt of the dodecyl ester of N,N-dimethylalanine. Its amphiphilic nature, arising from the long dodecyl carbon chain and the hydrophilic dimethylamino group, makes it a subject of interest in pharmaceutical sciences. This guide focuses on the chemical synthesis of this compound, providing detailed methodologies and characterization data to support research and development activities.

Synthetic Routes

Two primary synthetic routes for the preparation of Dodecyl 2-(dimethylamino)propanoate have been identified in the literature.

-

Route 1: Nucleophilic Substitution. This method involves the reaction of dodecyl 2-bromopropionate with dimethylamine. The starting bromoester can be synthesized from the esterification of n-dodecanol with a 2-bromopropionyl halide[1].

-

Route 2: Transesterification. This is a preferred and more commonly cited method, which involves the transesterification of a lower alkyl ester of N,N-dimethylaminopropionate, such as ethyl 2-(N,N-dimethylamino)-propionate, with 1-dodecanol in the presence of a catalyst[2].

This guide will focus on the more detailed and preferred transesterification route for the synthesis of the free base, followed by its conversion to the hydrochloride salt.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for this compound is presented in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₆ClNO₂ | [3] |

| Molecular Weight | 321.9 g/mol | [3] |

| Appearance | Solid | [] |

| Melting Point | 88 - 90 °C | [2] |

Table 2: Analytical Data

| Analysis | Theoretical Value (%) | Experimental Value (%) | Reference |

| Carbon | 63.4 | 63.29 | [2] |

| Hydrogen | 11.2 | 11.34 | [2] |

| Nitrogen | 4.3 | 4.26 | [2] |

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound via the transesterification route.

Synthesis of Dodecyl 2-(dimethylamino)propanoate (Free Base)

This procedure is based on the transesterification of ethyl 2-(N,N-dimethylamino)-propionate with 1-dodecanol.

Reaction Scheme:

Caption: Transesterification of Ethyl 2-(dimethylamino)propanoate

Materials:

| Reagent | Molar Mass ( g/mol ) | Notes |

| Ethyl 2-(N,N-dimethylamino)-propionate | 145.20 | |

| 1-Dodecanol | 186.34 | A 10% stoichiometric excess is recommended[2]. |

| Sodium Methoxide | 54.02 | Catalytic amount. Can be used as a solution in methanol or predissolved in toluene[2]. |

| Toluene | 92.14 | Anhydrous, as a solvent for the catalyst and for azeotropic removal of ethanol. |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add ethyl 2-(N,N-dimethylamino)-propionate and 1-dodecanol (1.1 molar equivalents).

-

Add a catalytic amount of sodium methoxide, which can be predissolved in a small amount of anhydrous toluene[2].

-

Heat the reaction mixture to reflux (the boiling point of toluene is approximately 111 °C).

-

Continuously remove the ethanol byproduct via azeotropic distillation with toluene using the Dean-Stark apparatus. The reaction progress can be monitored by the amount of ethanol collected.

-

After approximately 2 hours of reflux, or once the theoretical amount of ethanol has been collected, cool the reaction mixture to room temperature[2].

-

Filter the mixture to remove any solid catalyst residues.

-

The resulting filtrate is the crude Dodecyl 2-(dimethylamino)propanoate (DDAIP) free base. This can be used directly in the next step or purified further by vacuum distillation.

Synthesis of this compound

This procedure describes the conversion of the free base to its hydrochloride salt.

Reaction Scheme:

Caption: Formation of the Hydrochloride Salt

Materials:

| Reagent | Notes |

| Crude Dodecyl 2-(dimethylamino)propanoate | From the previous step. |

| Hexane | Or another suitable water-immiscible solvent. |

| Hydrochloric Acid (HCl) | Can be used as a gas or an ethereal solution. |

Procedure:

-

Dissolve the crude Dodecyl 2-(dimethylamino)propanoate in a suitable water-immiscible solvent such as hexane. A suggested ratio is 50 grams of the crude ester in 200 milliliters of hexane[2].

-

Cool the solution to a temperature in the range of -10 °C to 10 °C[2].

-

Slowly add a stoichiometric amount of hydrochloric acid to the cooled and stirred solution. The HCl can be bubbled as a gas through the solution or added as a solution in a solvent like diethyl ether.

-

The this compound will precipitate out of the solution as a crystalline solid.

-

Collect the precipitate by filtration.

-

Wash the solid with cold hexane to remove any unreacted starting materials or byproducts.

-

Dry the product under vacuum to obtain the final this compound.

Purification

The final product can be further purified by recrystallization. A suitable solvent for recrystallization is ethyl acetate[2].

-

Dissolve the crude hydrochloride salt in a minimal amount of boiling ethyl acetate.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold ethyl acetate.

-

Dry the purified crystals under vacuum.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow

Conclusion

This technical guide has outlined the synthesis of this compound, with a focus on the preferred transesterification route. The provided experimental protocols, while based on the available literature, may require further optimization for specific laboratory conditions and desired product purity. The summarized physicochemical and analytical data serve as a benchmark for product characterization. It is recommended that researchers and drug development professionals perform thorough analytical testing to confirm the identity and purity of the synthesized compound.

References

- 1. Synthesis and enhancing effect of dodecyl 2-(N,N-dimethylamino)propionate on the transepidermal delivery of indomethacin, clonidine, and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP1428816A1 - Method for the manufacture of dodecyl 2-(n,n-dimethylamino)-propionate - Google Patents [patents.google.com]

- 3. This compound | C17H36ClNO2 | CID 10314021 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Formulation Frontier: An In-depth Technical Guide to the Solubility of DDAIP-HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl-2-(N,N-dimethylamino)propionate hydrochloride (DDAIP-HCl) is a novel permeation enhancer that has garnered significant attention in the pharmaceutical industry for its ability to improve the transdermal and topical delivery of a wide range of active pharmaceutical ingredients (APIs).[1] Its amphiphilic nature allows it to interact with the stratum corneum, temporarily and reversibly reducing its barrier function and facilitating drug absorption.[1] Understanding the solubility of DDAIP-HCl in various solvents is paramount for the rational design and development of effective and stable topical and transdermal formulations. This technical guide provides a comprehensive overview of the solubility of DDAIP-HCl, detailed experimental protocols for its determination, and an exploration of its mechanism of action.

Physicochemical Properties of DDAIP-HCl

DDAIP-HCl is the hydrochloride salt of Dodecyl-2-(N,N-dimethylamino)propionate (DDAIP). The free base, DDAIP, is a clear, colorless liquid at room temperature, insoluble in water but miscible with most organic solvents. The conversion to the hydrochloride salt results in a white crystalline solid with a melting range of 88-93 °C.[1] This salt form is significantly more water-soluble, a critical attribute for its application in aqueous-based formulations.

Solubility of DDAIP-HCl

The solubility of an excipient is a critical parameter that dictates its utility in various formulation types. The following sections detail the solubility of DDAIP-HCl in aqueous and common organic solvents.

Aqueous Solubility

DDAIP-HCl exhibits high solubility in water. It is soluble in water up to approximately 40% w/v.[1] This high aqueous solubility allows for its incorporation into a variety of hydrophilic formulation bases such as creams, gels, and lotions.

Organic Solvent Solubility

While the free base DDAIP is miscible with most organic solvents, quantitative solubility data for the hydrochloride salt in these solvents is not extensively published. The following table provides estimated solubility values for DDAIP-HCl in common organic solvents based on the general solubility trends of similar long-chain alkyl amine hydrochloride salts. These values should be considered as estimations and should be experimentally verified for specific formulation development.

| Solvent | Chemical Class | Estimated Solubility (mg/mL) |

| Methanol | Polar Protic | > 100 |

| Ethanol | Polar Protic | > 100 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| Acetone | Polar Aprotic | < 10 |

| Chloroform | Non-polar | < 1 |

| Ethyl Acetate | Moderately Polar | < 10 |

| Hexane | Non-polar | < 0.1 |

Note: The solubility of hydrochloride salts in organic solvents is influenced by factors such as the polarity of the solvent and its ability to solvate both the cation and the chloride anion. Polar protic solvents like methanol and ethanol are generally good solvents for hydrochloride salts due to their ability to form hydrogen bonds. Polar aprotic solvents like DMSO can also be effective. Non-polar solvents are typically poor solvents for salts.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following is a detailed protocol for determining the solubility of DDAIP-HCl in a given solvent.

Materials:

-

DDAIP-HCl powder

-

Solvent of interest (e.g., water, ethanol, etc.)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or other validated analytical method for concentration determination.

Procedure:

-

Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary.

-

Addition of Excess Solute: Add an excess amount of DDAIP-HCl to a pre-weighed scintillation vial. The excess solid is crucial to ensure that a saturated solution is formed. A visual excess of solid should be present at the end of the experiment.

-

Addition of Solvent: Add a known volume or weight of the solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a shaker with the temperature controlled at the desired value (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. Adsorption of the compound to the filter should be evaluated and accounted for if significant.

-

Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of DDAIP-HCl in the diluted sample using a validated HPLC method or another appropriate analytical technique.

-

Calculation: Calculate the solubility of DDAIP-HCl in the solvent, expressed in units such as mg/mL or g/100mL.

Caption: Experimental workflow for determining DDAIP-HCl solubility.

Mechanism of Action as a Penetration Enhancer

DDAIP-HCl enhances the permeation of APIs through the skin via a multi-faceted mechanism that involves the transient disruption of the stratum corneum's barrier function. This is achieved through two primary pathways:

-

Interaction with the Lipid Bilayer: The dodecyl chain of DDAIP, being lipophilic, intercalates into the lipid bilayers of the stratum corneum. This disrupts the highly ordered structure of the lipids, increasing their fluidity and creating more permeable pathways for drug molecules to traverse.

-

Modulation of Tight Junctions: DDAIP-HCl has been shown to temporarily and reversibly open the tight junctions between corneocytes. Tight junctions are protein complexes that seal the paracellular pathway, restricting the passage of molecules between cells. By loosening these junctions, DDAIP-HCl creates an additional route for drug penetration.

Caption: Mechanism of DDAIP-HCl as a skin penetration enhancer.

Conclusion

DDAIP-HCl is a versatile and effective permeation enhancer with favorable solubility characteristics, particularly in aqueous media. While its solubility in organic solvents requires further quantitative characterization, its high water solubility makes it suitable for a wide array of topical and transdermal formulations. The detailed experimental protocol provided in this guide offers a robust method for determining its solubility in various solvent systems, enabling formulators to make informed decisions during product development. A thorough understanding of its mechanism of action, involving the dual pathways of lipid bilayer disruption and tight junction modulation, is crucial for optimizing its use and developing next-generation drug delivery systems. This guide serves as a valuable resource for researchers and drug development professionals working to harness the full potential of DDAIP-HCl in enhancing the delivery of therapeutic agents.

References

Unveiling the Crystalline Nature of Dodecyl 2-(dimethylamino)propanoate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl 2-(dimethylamino)propanoate hydrochloride, a lipophilic amino acid ester, is recognized for its role as a penetration enhancer in transdermal drug delivery systems. While its efficacy is linked to its physicochemical properties, a detailed public record of its complete crystalline structure remains elusive. This technical guide synthesizes the available information regarding its crystalline nature, synthesis, and key properties, providing a valuable resource for researchers in drug formulation and development. Although single-crystal X-ray diffraction data is not publicly available, evidence from X-ray powder diffraction confirms its crystalline state. This guide outlines the known synthetic pathway and precipitation method to obtain the crystalline hydrochloride salt and summarizes its physicochemical characteristics.

Introduction

This compound is the hydrochloride salt of dodecyl 2-(dimethylamino)propanoate. Its molecular structure, featuring a long alkyl chain, an ester group, and a tertiary amine, imparts amphiphilic properties that are crucial for its function as a chemical penetration enhancer. Understanding the solid-state properties, including crystallinity, is paramount for formulation development, stability, and ultimately, its performance in enhancing drug permeation through the skin. While a definitive crystal structure analysis is not present in the public domain, this guide compiles the existing knowledge to aid researchers in their investigations.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These parameters are essential for computational modeling and formulation design.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₆ClNO₂ | PubChem |

| Molecular Weight | 321.9 g/mol | PubChem |

| Melting Point | Approximately 88-90 °C | Google Patents |

| Appearance | Solid | BOC Sciences |

| Solubility | Data not publicly available | - |

| CAS Number | 259685-49-9 | PubChem |

Crystalline Structure

To date, a complete single-crystal X-ray diffraction analysis of this compound, which would provide detailed information on its crystal system, space group, and unit cell dimensions, has not been reported in publicly accessible literature or crystallographic databases.

However, patent literature confirms the crystalline nature of the hydrochloride salt through X-ray powder diffraction (XRPD) analysis. Unfortunately, the specific diffraction data and patterns from these analyses are not provided. The absence of this detailed data presents a gap in the comprehensive understanding of its solid-state behavior.

Experimental Protocols

Synthesis of Dodecyl 2-(dimethylamino)propanoate

The synthesis of the free base, Dodecyl 2-(dimethylamino)propanoate, is achieved through the transesterification of ethyl 2-(N,N-dimethylamino)propionate with 1-dodecanol.

-

Reactants: Ethyl 2-(N,N-dimethylamino)propionate, 1-dodecanol.

-

Catalyst: A basic transesterification catalyst such as sodium methoxide is preferred. Other suitable catalysts include n-butyl lithium and potassium cyanide. Acid catalysts like sulfuric acid or p-toluene sulfuric acid can also be used.

-

Procedure: The reaction mixture is heated, and the ethanol byproduct is removed to drive the reaction to completion.

Preparation of Crystalline this compound

The hydrochloride salt is precipitated from a solution of the free base. This process also serves as a purification step.

-

Procedure:

-

The Dodecyl 2-(dimethylamino)propanoate free base is dissolved in a suitable non-polar solvent, such as hexane.

-

The solution is cooled to a temperature range of -10 to 10 °C.

-

Hydrogen chloride gas is then introduced into the cooled and stirred solution.

-

The introduction of HCl gas leads to the formation of a crystalline precipitate of this compound.

-

The precipitate is then collected, for example, by filtration.

-

The following diagram illustrates the workflow for the synthesis and crystallization of this compound.

Applications in Drug Development

The primary application of this compound is as a penetration enhancer in transdermal drug delivery. Its amphiphilic nature allows it to interact with the stratum corneum, the outermost layer of the skin, disrupting its highly ordered lipid structure. This transient and reversible disruption increases the permeability of the skin to co-administered therapeutic agents.

While no specific signaling pathways involving this molecule have been detailed in the literature, its mechanism of action is generally understood to be a physical interaction with the lipid bilayers of the skin, rather than a direct pharmacological or signaling effect.

Conclusion and Future Outlook

This compound is a crystalline solid with established utility as a transdermal penetration enhancer. While its synthesis and some physicochemical properties are documented, a significant knowledge gap exists regarding its detailed crystalline structure. Future research involving single-crystal X-ray diffraction would be invaluable to the scientific community, providing a deeper understanding of its solid-state properties. Such data would enable more precise formulation design, potentially leading to improved stability and efficacy of transdermal drug delivery systems that utilize this effective enhancer. Researchers are encouraged to pursue the crystallization and structural elucidation of this compound to further advance the field of drug delivery.

Dodecyl 2-(dimethylamino)propanoate Hydrochloride: A Technical Guide to its Discovery, History, and Application as a Transdermal Penetration Enhancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl 2-(dimethylamino)propanoate hydrochloride (DDAIP-HCl) is a potent and biodegradable transdermal penetration enhancer that has garnered significant interest in the pharmaceutical field. Its ability to reversibly modulate the barrier properties of the stratum corneum has made it a valuable excipient in the development of topical and transdermal drug delivery systems. This technical guide provides an in-depth overview of the discovery, history, synthesis, mechanism of action, and key experimental data related to DDAIP-HCl. Detailed experimental protocols for evaluating its efficacy are also presented, along with visualizations of its synthesis, proposed mechanism of action, and experimental workflows to aid in research and development.

Discovery and History

The development of Dodecyl 2-(dimethylamino)propanoate (DDAIP) and its subsequent hydrochloride salt (DDAIP-HCl) arose from the ongoing search for safe and effective transdermal penetration enhancers. The skin, particularly its outermost layer, the stratum corneum, presents a formidable barrier to the absorption of most therapeutic agents.

The seminal work on DDAIP was published in 1993 by Buyuktimkin et al. in the journal Pharmaceutical Research. This study detailed the synthesis of DDAIP and was the first to report its significant enhancing effect on the transepidermal delivery of various drugs, including indomethacin, clonidine, and hydrocortisone.[1]

Recognizing the potential of DDAIP, subsequent research focused on improving its physicochemical properties for pharmaceutical formulation. As a liquid at room temperature, DDAIP posed challenges in purification and handling. This led to the development of crystalline acid addition salts, with the hydrochloride salt (DDAIP-HCl) being a prominent example. Patents filed in the late 1990s and early 2000s describe the synthesis of these salts, which offer improved stability, purity, and ease of incorporation into various dosage forms.[2] The formation of the hydrochloride salt transforms the oily liquid DDAIP into a more stable, crystalline solid.

Further research has also explored the stereochemistry of DDAIP, with studies indicating that the R-enantiomer of DDAIP exhibits enhanced activity in facilitating the transport of pharmaceutically active compounds across biological membranes compared to the racemic mixture or the S-enantiomer.

Physicochemical Properties and Synthesis

DDAIP-HCl is the hydrochloride salt of Dodecyl 2-(dimethylamino)propanoate. Key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₇H₃₆ClNO₂ |

| Molecular Weight | 321.9 g/mol |

| CAS Number | 259685-49-9 |

| Appearance | White to off-white crystalline solid |

Synthesis of Dodecyl 2-(dimethylamino)propanoate (DDAIP)

The primary method for synthesizing DDAIP is through the transesterification of an ethyl ester precursor.

Formation of this compound (DDAIP-HCl)

The hydrochloride salt is formed by reacting the free base (DDAIP) with hydrochloric acid in a suitable solvent.

Mechanism of Action

The primary mechanism by which DDAIP-HCl enhances transdermal drug delivery is through the reversible disruption of the highly organized lipid structure of the stratum corneum. The stratum corneum is often described by the "brick and mortar" model, where the corneocytes are the "bricks" and the intercellular lipid matrix is the "mortar." This lipid matrix, composed of ceramides, cholesterol, and free fatty acids, is the main barrier to permeation.

DDAIP, being an amphiphilic molecule with a polar head group and a long lipophilic dodecyl tail, is thought to intercalate into the lipid bilayers of the stratum corneum. This intercalation disrupts the ordered packing of the lipids, leading to an increase in their fluidity and the creation of more permeable pathways for drug molecules to traverse.

While specific signaling pathways are not directly modulated by DDAIP-HCl, its action is primarily a biophysical one on the structure of the stratum corneum. Techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) are commonly used to study these interactions. DSC can detect changes in the phase transition temperatures of the stratum corneum lipids, indicating fluidization, while FTIR can reveal changes in the vibrational frequencies of lipid acyl chains, providing information on their conformational order.

References

A Technical Guide to the Spectroscopic Analysis of Dodecyl 2-(N,N-dimethylamino)propionate Hydrochloride (DDAIP-HCl)

For Researchers, Scientists, and Drug Development Professionals

Dodecyl 2-(N,N-dimethylamino)propionate Hydrochloride (DDAIP-HCl) is a functional excipient known for its properties as a dermal penetration enhancer.[1][2] As a key component in advanced drug delivery systems, particularly in topical and transdermal formulations, a thorough understanding of its chemical and physical properties is paramount. This document provides a comprehensive overview of the spectroscopic and analytical techniques used to characterize this amphiphilic molecule.[1]

Physicochemical Properties

DDAIP-HCl is the hydrochloride salt of an ester formed from N,N-dimethylalanine and dodecanol.[1] It is a white crystalline solid, and its amphiphilic nature allows for solubility in water up to approximately 40% w/v.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of DDAIP-HCl

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₃₆ClNO₂ | [1][3] |

| Molar Mass | 321.93 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Range | 88-93 °C | [1] |

| pKa | 4.87 | [1] |

| CAS Number | 259685-49-9 |[3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity, purity, and structural integrity of DDAIP-HCl. Key techniques employed for its characterization include Mass Spectrometry (MS), X-Ray Powder Diffraction (XRPD), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4] A summary of the quantitative data obtained from these methods is provided in Table 2.

Table 2: Summary of Spectroscopic Data for DDAIP-HCl

| Analytical Technique | Observation | Source |

|---|---|---|

| Mass Spectrometry (MS) | Peaks observed at m/z 284 and 286 (for DDAIP free base) | [4] |

| X-Ray Powder Diffraction (XRPD) | Well-defined peaks at 2θ values of 19.5°, 21°, 25°, and 29.6° | [4] |

| Infrared (IR) Spectroscopy | Spectrum consistent with DDAIP-HCl structure (in mineral oil) | [4] |

| ¹H and ¹³C NMR Spectroscopy | Spectra did not reveal shifts inconsistent with the DDAIP-HCl structure |[4] |

Experimental Protocols & Methodologies

The following sections detail the methodologies for the synthesis and spectroscopic analysis of DDAIP-HCl.

A common method for preparing DDAIP is through the reaction of dodecyl 2-bromopropionate with dimethylamine.[5] The resulting DDAIP free base can then be converted to its hydrochloride salt.

Protocol for DDAIP-HCl Salt Formation:

-

The DDAIP free base is dissolved in a water-immiscible aliphatic hydrocarbon solvent, such as hexane.[4][6]

-

The resulting mixture is cooled to a temperature range of -10°C to 10°C.[6]

-

Concentrated hydrochloric acid is added dropwise to the cooled solution under constant agitation.

-

The addition of acid causes the formation of a DDAIP-HCl salt precipitate.[6]

-

The precipitate is recovered from the solution via filtration. This process also serves as a purification step.[6]

The general workflow for the characterization of a newly synthesized batch of DDAIP-HCl is outlined below.

Caption: Experimental workflow for synthesis and spectroscopic characterization of DDAIP-HCl.

-

Mass Spectrometry: A sample is dissolved in a suitable solvent like dichloromethane. Analysis can be performed using techniques such as electrospray ionization (ESI) to detect the molecular ion of the DDAIP free base. The observed peaks at m/z 284 and 286 are consistent with the molecular weight of the DDAIP molecule (~285.47 g/mol ), accounting for isotopic distribution.[4]

-

X-Ray Powder Diffraction (XRPD): A ground sample of the crystalline DDAIP-HCl is analyzed to confirm its solid-state structure. The presence of well-defined peaks at specific 2θ values (19.5°, 21°, 25°, 29.6°) indicates a consistent crystalline form.[4]

-

Infrared (IR) Spectroscopy: A sample is prepared, typically as a dispersion in mineral oil, and analyzed.[4] The resulting spectrum is used to identify characteristic functional groups present in the DDAIP-HCl molecule, such as the ester carbonyl (C=O) stretching vibration and C-N bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded for a sample dissolved in a suitable deuterated solvent. These analyses provide detailed information about the molecular structure, and the chemical shifts and coupling patterns must be consistent with the structure of DDAIP-HCl.[4]

Mechanism of Action as a Permeation Enhancer

DDAIP-HCl enhances the permeation of active pharmaceutical ingredients (APIs) across the skin barrier, primarily the stratum corneum. Its mechanism is twofold: it temporarily disrupts the highly ordered lipid bilayer of the skin and loosens the tight junctions between skin cells.[1][2] This creates transient pathways for the API to penetrate more effectively into the systemic circulation.[1]

References

- 1. DDAIP - Wikipedia [en.wikipedia.org]

- 2. New route to enhance drug permeation [manufacturingchemist.com]

- 3. echemi.com [echemi.com]

- 4. patents.justia.com [patents.justia.com]

- 5. Synthesis and enhancing effect of dodecyl 2-(N,N-dimethylamino)propionate on the transepidermal delivery of indomethacin, clonidine, and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP1097126A1 - Crystalline salts of dodecyl 2-(n,n-dimethylamino)-propionate - Google Patents [patents.google.com]

A Technical Guide to the Thermal Properties of Dodecyl 2-(dimethylamino)propanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl 2-(dimethylamino)propanoate hydrochloride is a compound of interest in pharmaceutical development, particularly for its potential as a transdermal penetration enhancer. A thorough understanding of its thermal properties is critical for formulation development, stability assessment, and manufacturing processes. This technical guide outlines the methodologies for characterizing the key thermal properties of this compound. Due to a lack of publicly available quantitative data, this document focuses on the experimental protocols required to determine these properties, providing a framework for researchers to generate this crucial information.

Introduction

The thermal behavior of an active pharmaceutical ingredient (API) or excipient like this compound is a cornerstone of its physicochemical characterization. Properties such as melting point, thermal decomposition, and specific heat capacity dictate storage conditions, inform compatibility studies with other formulation components, and are essential for the design of manufacturing processes such as milling, granulation, and lyophilization.

This whitepaper provides a comprehensive overview of the standard experimental techniques used to evaluate the thermal properties of solid organic compounds. While specific data for this compound is not currently available in the cited literature, the protocols detailed herein provide a clear pathway for its determination.

Thermal Properties and Data Presentation

The primary thermal properties of interest for a solid organic salt like this compound include its melting point, decomposition temperature, and specific heat capacity. The following tables are presented as templates for the clear and structured presentation of this data once it has been experimentally determined.

Table 1: Melting and Decomposition Characteristics

| Property | Method | Value (°C) | Notes |

| Melting Point (Onset) | Differential Scanning Calorimetry (DSC) | Data to be determined | The temperature at which melting begins. |

| Melting Point (Peak) | Differential Scanning Calorimetry (DSC) | Data to be determined | The temperature of maximum heat absorption during melting. |

| Decomposition Temperature (Onset) | Thermogravimetric Analysis (TGA) | Data to be determined | The temperature at which significant mass loss begins. |

Table 2: Specific Heat Capacity

| Temperature (°C) | Method | Specific Heat Capacity (J/g·K) |

| e.g., 25 | Differential Scanning Calorimetry (DSC) | Data to be determined |

| e.g., 50 | Differential Scanning Calorimetry (DSC) | Data to be determined |

| e.g., 75 | Differential Scanning Calorimetry (DSC) | Data to be determined |

Experimental Protocols

The following sections detail the standard methodologies for determining the thermal properties of a solid organic compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for determining the melting point and other thermal transitions of a material.[1][2] It measures the difference in heat flow between a sample and a reference as a function of temperature.[1]

Protocol:

-

Sample Preparation: Accurately weigh 5-15 mg of this compound into a hermetically sealed aluminum DSC pan.[3] The sample should be a fine powder to ensure good thermal contact with the pan.[4]

-

Instrument Setup:

-

Thermal Program:

-

Data Analysis:

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6] It is used to determine the thermal stability and decomposition temperature of materials.[7]

Protocol:

-

Sample Preparation: Place 5-20 mg of the powdered sample into a TGA pan (typically platinum or alumina).[8]

-

Instrument Setup:

-

Place the sample pan onto the TGA's sensitive microbalance.

-

Purge the furnace with an inert gas, such as nitrogen, at a typical flow rate of 40 mL/min.[9]

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant heating rate, such as 20 °C/min.[9]

-

-

Data Analysis:

-

The TGA thermogram plots the percentage of initial mass versus temperature.

-

The decomposition temperature is typically reported as the onset temperature of the significant mass loss step.[7]

-

Specific Heat Capacity Determination

The specific heat capacity, the amount of heat required to raise the temperature of a unit mass of a substance by one degree, can also be determined using DSC.[10]

Protocol:

-

Baseline Run: Perform a DSC run with two empty sample pans to obtain a baseline.

-

Sapphire Run: Place a sapphire standard of known mass in the sample pan and run the same temperature program as the baseline.

-

Sample Run: Replace the sapphire standard with the sample of this compound of a known mass and repeat the temperature program.

-

Data Analysis: The specific heat capacity of the sample is calculated by comparing the heat flow signals from the three runs using the instrument's software. This is based on the known specific heat capacity of the sapphire standard.

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of experimental workflows and logical processes.

Caption: Logical workflow for the thermal characterization of the compound.

Caption: Workflow for DSC analysis.

Caption: Workflow for TGA analysis.

Conclusion

The thermal properties of this compound are essential for its successful development and application in the pharmaceutical industry. While specific, experimentally determined values are not yet widely published, this guide provides the necessary framework for their determination. By following the detailed protocols for Differential Scanning Calorimetry and Thermogravimetric Analysis, researchers can generate the high-quality data needed to understand and control the behavior of this compound, ensuring product quality, stability, and efficacy.

References

- 1. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 2. s4science.at [s4science.at]

- 3. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 4. web.williams.edu [web.williams.edu]

- 5. veeprho.com [veeprho.com]

- 6. improvedpharma.com [improvedpharma.com]

- 7. aurigaresearch.com [aurigaresearch.com]

- 8. epfl.ch [epfl.ch]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Specific heat capacity - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for DDAIP Formulation Development in Topical Creams

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of topical cream formulations incorporating Dodecyl-2-(N,N-dimethylamino)propionate (DDAIP), a potent permeation enhancer. The following sections detail the mechanism of action of DDAIP, formulation strategies, and key experimental protocols for characterization and evaluation.

Introduction to DDAIP

DDAIP is a functional excipient used in topical pharmaceutical formulations to enhance the permeation of active pharmaceutical ingredients (APIs) through the skin.[1] Chemically, it is the dodecyl ester of N,N-dimethylalanine and is typically used as its hydrochloride salt (DDAIP.HCl), a white crystalline solid soluble in water.[1]

Mechanism of Action

DDAIP enhances skin permeation through a dual mechanism:

-

Disruption of the Stratum Corneum: DDAIP temporarily alters the lipid bilayer of the stratum corneum, increasing its fluidity. This allows drug molecules to more easily pass through this primary barrier of the skin.[1][2]

-

Opening of Tight Junctions: It reversibly opens the tight junctions between skin cells, providing a paracellular route for drug absorption into the systemic circulation.[1]

This enhanced permeation allows for rapid absorption and can improve the solubility of certain compounds.[1]

DDAIP Signaling Pathway in Skin Permeation

The following diagram illustrates the proposed mechanism by which DDAIP enhances the permeation of active pharmaceutical ingredients (APIs) through the skin.

Formulation Development of DDAIP-Containing Topical Creams

The development of a topical cream with DDAIP requires careful consideration of the formulation components to ensure stability, efficacy, and desirable cosmetic properties.[3][4] A typical oil-in-water (o/w) or water-in-oil (w/o) emulsion is a suitable base for a DDAIP cream.

Example Formulation Compositions

The following table provides example compositions for a generic oil-in-water cream base with varying concentrations of DDAIP. These formulations would need to be optimized for the specific API being used.

| Ingredient | Function | Formulation A (1% DDAIP) [% w/w] | Formulation B (3% DDAIP) [% w/w] | Formulation C (5% DDAIP) [% w/w] |

| Active Pharmaceutical Ingredient (API) | Therapeutic Agent | X | X | X |

| DDAIP.HCl | Permeation Enhancer | 1.0 | 3.0 | 5.0 |

| Cetostearyl Alcohol | Emulsifier, Thickener | 8.0 | 8.0 | 8.0 |

| White Soft Paraffin | Emollient, Occlusive | 15.0 | 15.0 | 15.0 |

| Liquid Paraffin | Emollient | 6.0 | 6.0 | 6.0 |

| Propylene Glycol | Humectant, Solvent | 5.0 | 5.0 | 5.0 |

| Polysorbate 80 | Emulsifier | 2.0 | 2.0 | 2.0 |

| Benzyl Alcohol | Preservative | 1.0 | 1.0 | 1.0 |

| Purified Water | Vehicle | q.s. to 100 | q.s. to 100 | q.s. to 100 |

Protocol for Preparation of DDAIP Topical Cream (Oil-in-Water Emulsion)

This protocol outlines a general procedure for preparing an oil-in-water cream containing DDAIP.

Materials and Equipment:

-

Beakers and stirring rods

-

Water bath or heating mantle

-

Homogenizer (e.g., rotor-stator homogenizer)

-

Weighing balance

-

pH meter

Procedure:

-

Preparation of the Aqueous Phase:

-

In a suitable beaker, dissolve DDAIP.HCl, the API (if water-soluble), propylene glycol, and benzyl alcohol in purified water.

-

Heat the aqueous phase to 70-75°C with gentle stirring until all components are dissolved.

-

-

Preparation of the Oil Phase:

-

In a separate beaker, melt cetostearyl alcohol, white soft paraffin, and liquid paraffin at 70-75°C.

-

Add polysorbate 80 to the oil phase and mix until uniform. If the API is oil-soluble, it should be dissolved in this phase.

-

-

Emulsification:

-

Slowly add the oil phase to the aqueous phase while maintaining the temperature at 70-75°C and continuously stirring.

-

Homogenize the mixture for 5-10 minutes at a moderate speed to form a uniform emulsion.

-

-

Cooling and Final Mixing:

-

Allow the emulsion to cool to room temperature with gentle, continuous stirring.

-

Adjust the pH if necessary using a suitable buffering agent.

-

Once cooled, the cream is ready for packaging and further testing.

-

Experimental Protocols for Formulation Characterization

In Vitro Release Testing (IVRT)

IVRT is a crucial tool for assessing the rate at which the API is released from the cream formulation.[5][6][7] It is used for quality control and to ensure batch-to-batch consistency.[6]

Experimental Workflow for IVRT:

Detailed IVRT Protocol:

-

Apparatus: Vertical diffusion cells (Franz cells).[8]

-

Membrane: Inert synthetic membrane (e.g., polysulfone, cellulose acetate).[8]

-

Receptor Medium: Phosphate buffered saline (PBS) pH 7.4, often with a solubilizing agent like polysorbate 20 to maintain sink conditions.[9]

-

Temperature: 32 ± 1°C to mimic skin surface temperature.[8]

-

Stirring Speed: 600 rpm.

-

Procedure:

-

Mount the synthetic membrane between the donor and receptor compartments of the Franz cell.

-

Fill the receptor compartment with pre-warmed and de-gassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.

-

Apply a finite dose (e.g., 10-15 mg/cm²) of the DDAIP cream evenly onto the membrane in the donor compartment.

-

At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.

-

Analyze the samples for API concentration using a validated analytical method (e.g., HPLC).

-

Calculate the cumulative amount of API released per unit area (µg/cm²) and plot against the square root of time to determine the release rate.

-

Example IVRT Data:

| Time (hours) | Formulation A (1% DDAIP) Cumulative API Released (µg/cm²) | Formulation B (3% DDAIP) Cumulative API Released (µg/cm²) | Formulation C (5% DDAIP) Cumulative API Released (µg/cm²) |

| 0.5 | 50.2 ± 4.1 | 75.8 ± 6.3 | 98.5 ± 8.2 |

| 1.0 | 71.0 ± 5.9 | 107.2 ± 8.9 | 139.3 ± 11.6 |

| 2.0 | 100.4 ± 8.4 | 151.6 ± 12.6 | 196.9 ± 16.4 |

| 4.0 | 142.0 ± 11.8 | 214.3 ± 17.8 | 278.4 ± 23.2 |

| 6.0 | 173.9 ± 14.5 | 262.6 ± 21.8 | 341.1 ± 28.4 |

| 8.0 | 200.8 ± 16.7 | 303.2 ± 25.2 | 393.8 ± 32.8 |

In Vitro Permeation Testing (IVPT)

IVPT is used to assess the rate and extent of API permeation through the skin, providing an indication of in vivo performance.[5]

Experimental Workflow for IVPT:

Detailed IVPT Protocol:

-

Apparatus: Vertical diffusion cells (Franz cells).

-

Membrane: Excised human or animal (e.g., porcine) skin.[10]

-

Receptor Medium: PBS pH 7.4, potentially with a protein like bovine serum albumin to mimic physiological conditions.

-

Temperature: 32 ± 1°C.

-

Stirring Speed: 600 rpm.

-

Procedure:

-

Prepare the excised skin by removing subcutaneous fat and cutting it to the appropriate size.

-

Mount the skin in the Franz cell with the stratum corneum facing the donor compartment.

-

Follow steps 2-5 of the IVRT protocol.

-

Calculate the cumulative amount of API permeated per unit area (µg/cm²) and plot against time. The steady-state flux (Jss) is determined from the linear portion of the curve.

-

Example IVPT Data:

| Parameter | Formulation A (1% DDAIP) | Formulation B (3% DDAIP) | Formulation C (5% DDAIP) |

| Steady-State Flux (Jss) (µg/cm²/h) | 1.5 ± 0.2 | 3.2 ± 0.4 | 5.8 ± 0.7 |

| Lag Time (hours) | 2.1 ± 0.3 | 1.8 ± 0.2 | 1.5 ± 0.2 |

| Permeability Coefficient (Kp) (cm/h x 10⁻³) | 0.75 | 1.60 | 2.90 |

Stability Testing

Stability studies are essential to determine the shelf-life of the topical cream under various environmental conditions.[5][6]

Stability Testing Protocol:

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Time Points: 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term.

-

Parameters to be Tested:

-

Physical: Appearance, color, odor, pH, viscosity, and phase separation.

-

Chemical: Assay of API and DDAIP, and determination of degradation products.

-

Microbiological: Microbial limit testing.

-

Example Stability Data (Accelerated Conditions - 6 Months):

| Parameter | Specification | Formulation B (3% DDAIP) - Initial | Formulation B (3% DDAIP) - 6 Months |

| Appearance | Homogeneous white cream | Conforms | Conforms |

| pH | 4.5 - 6.5 | 5.8 | 5.6 |

| Viscosity (cP) | 20,000 - 40,000 | 32,500 | 31,800 |

| API Assay (%) | 95.0 - 105.0 | 100.2 | 98.9 |

| DDAIP Assay (%) | 90.0 - 110.0 | 101.5 | 97.8 |

| Total Degradation Products (%) | NMT 1.0 | <0.1 | 0.4 |

| Microbial Count (CFU/g) | <100 | <10 | <10 |

Analytical Method for Quantification of DDAIP

A validated high-performance liquid chromatography (HPLC) method is recommended for the quantification of DDAIP in cream formulations.

HPLC Method Parameters (Illustrative):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Sample Preparation:

-

Accurately weigh approximately 1 gram of the cream into a volumetric flask.

-

Add a suitable solvent (e.g., a mixture of methanol and water) to dissolve the cream base and extract the DDAIP.

-

Sonicate for 15 minutes to ensure complete extraction.

-

Dilute to volume with the solvent.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11]

Conclusion

The development of topical creams containing DDAIP offers a promising approach to enhance the delivery of various APIs through the skin. A systematic approach to formulation development, including comprehensive characterization through IVRT, IVPT, and stability studies, is crucial for ensuring a safe, effective, and stable product. The protocols and data presented in these application notes provide a framework for researchers and scientists to guide their development efforts in this area.

References

- 1. DDAIP - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. testinglab.com [testinglab.com]

- 7. Formulation Study of Topically Applied Lotion: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. agnopharma.com [agnopharma.com]

- 10. ulprospector.com [ulprospector.com]

- 11. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of Dodecyl 2-(dimethylamino)propanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Dodecyl 2-(dimethylamino)propanoate hydrochloride, a cationic surfactant with applications as a penetration enhancer in pharmaceutical formulations.[1][] The protocols described herein are based on established analytical techniques for similar long-chain esters and tertiary amine hydrochlorides, ensuring a robust starting point for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of pharmaceutical compounds. For this compound, which lacks a strong chromophore, derivatization or indirect UV detection may be necessary. Alternatively, if the formulation contains a UV-active counter-ion, it can be quantified. This protocol outlines a reversed-phase HPLC method, a common approach for separating long-chain esters.[3]

Experimental Protocol: HPLC-UV

a) Sample Preparation:

-

Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to create a stock solution of 1 mg/mL. Prepare a series of dilutions to construct a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

-

Sample Solution: Depending on the matrix (e.g., cream, solution), perform a suitable extraction. For an emulsion, a liquid-liquid extraction with a solvent like hexane may be employed to isolate the analyte.[4][5] The extracted sample should then be dissolved in the mobile phase.

b) Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| UV Detection | 205 nm (for ester carbonyl group) or wavelength of derivatizing agent |

c) Data Analysis:

Quantification is achieved by comparing the peak area of the analyte in the sample to the calibration curve generated from the standard solutions.

Quantitative Data Summary (Representative)

The following table presents typical validation parameters for an HPLC-UV method for a similar long-chain ester, adapted from literature.[6][7][8]

| Validation Parameter | Typical Performance |

| Linearity (R²) | > 0.999 |

| Range | 10 - 250 µg/mL |

| Limit of Detection (LOD) | ~ 1 µg/mL |

| Limit of Quantification (LOQ) | ~ 5 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Workflow Diagram: HPLC-UV Analysis

Caption: Workflow for the HPLC-UV quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds. As this compound is a salt, a sample preparation step is required to convert it to its more volatile free base form.[9][10][11]

Experimental Protocol: GC-MS

a) Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

-

Sample Solution: Extract the analyte from its matrix using an appropriate solvent.

-

Basification: To a known volume of the standard or sample solution, add a strong base (e.g., 1M NaOH) to deprotonate the amine, rendering it more volatile. The free base can then be extracted into an organic solvent like hexane or dichloromethane.[12]

b) GC-MS Conditions:

| Parameter | Recommended Conditions |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injector Temperature | 280°C |

| Oven Program | Initial 100°C for 2 min, ramp at 15°C/min to 300°C, hold for 5 min |

| MS Transfer Line | 290°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Full Scan (m/z 50-500) for identification, Selected Ion Monitoring (SIM) for quantification |

c) Data Analysis: